molecular formula C20H19ClF3N5O2 B5064636 [3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazin-1-yl)methanone CAS No. 5818-75-7

[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B5064636
CAS No.: 5818-75-7
M. Wt: 453.8 g/mol
InChI Key: CWPIZOSGIYCRFQ-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a piperazinyl methanone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group, the methoxyphenyl group, and finally the piperazinyl methanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including cancer and inflammatory disorders, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the methoxyphenyl group contributes to its overall stability and bioavailability. The piperazinyl methanone moiety is crucial for its pharmacokinetic properties, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group provides additional sites for potential modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O2/c1-27-7-9-28(10-8-27)19(30)17-16(21)18-25-14(12-3-5-13(31-2)6-4-12)11-15(20(22,23)24)29(18)26-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPIZOSGIYCRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367788
Record name ST50655602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5818-75-7
Record name ST50655602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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